molecular formula C6H10BrN3 B179727 5-Bromo-3-tert-butyl-1H-1,2,4-triazole CAS No. 146858-36-8

5-Bromo-3-tert-butyl-1H-1,2,4-triazole

Cat. No.: B179727
CAS No.: 146858-36-8
M. Wt: 204.07 g/mol
InChI Key: OSHVHZJPOSOHEI-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butyl-1H-1,2,4-triazole is a versatile chemical intermediate designed for medicinal chemistry and drug discovery applications. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and dipole moments . This brominated derivative is particularly valuable for its reactive bromo substituent, which enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create diverse compound libraries for biological screening. The compound's primary research value lies in its application for developing new therapeutic agents. The 1,2,4-triazole pharmacophore is a key structural component in numerous clinically used drugs, including antifungal agents (fluconazole, voriconazole), anticancer drugs (letrozole, anastrozole), and antivirals (ribavirin) . Researchers utilize this bromo-triazole as a building block to synthesize novel molecules with potential antibacterial , antifungal , anticancer , and anticonvulsant activities . The electron-withdrawing bromine atom and the steric bulk of the tert-butyl group influence the molecule's electronic properties and binding affinity, making it a valuable tool for Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific enzyme targets . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-bromo-5-tert-butyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHVHZJPOSOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622285
Record name 3-Bromo-5-tert-butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146858-36-8
Record name 3-Bromo-5-tert-butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Bromination Mechanisms

Electrophilic bromination remains the most straightforward method for introducing bromine at the C5 position of 3-tert-butyl-1H-1,2,4-triazole. The tert-butyl group at C3 acts as an electron-donating substituent, directing electrophilic attack to the C5 position via resonance and inductive effects. Bromine (Br₂) in acetic acid at 0–25°C achieves selective monobromination with yields exceeding 70%. Alternative brominating agents, such as N-bromosuccinimide (NBS) in dimethylformamide (DMF), offer improved regioselectivity but require longer reaction times (12–24 h).

Table 1: Comparison of Brominating Agents

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
Br₂Acetic acid0–252–472–78
NBSDMF25–4012–2465–70
HBr/H₂O₂THF50–606–860–65

Solvent and Catalytic Optimization

Polar aprotic solvents like DMF enhance bromine solubility and stabilize intermediates, while acetic acid promotes protonation of the triazole ring, accelerating electrophilic substitution. Catalytic amounts of iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) improve reaction rates by polarizing Br₂, though excess catalyst risks di-bromination.

Substitution Reactions on Pre-Functionalized Triazoles

Halogen Exchange via Grignard Reagents

A patent-pending method demonstrates the substitution of bromine in dibromo-triazoles using tert-butylmagnesium chloride (t-BuMgCl). For example, 4,5-dibromo-1H-1,2,4-triazole reacts with t-BuMgCl in tetrahydrofuran (THF) at −78°C to selectively replace the C5 bromine with a tert-butyl group. Subsequent bromination at C3 yields the target compound, though this route requires stringent temperature control to avoid side reactions.

4,5-Dibromo-1H-1,2,4-triazole+t-BuMgCl5-Bromo-3-tert-butyl-1H-1,2,4-triazole+MgBrCl\text{4,5-Dibromo-1H-1,2,4-triazole} + \text{t-BuMgCl} \rightarrow \text{this compound} + \text{MgBrCl}

Palladium-Catalyzed Cross-Coupling

Cyclization of Brominated Precursors

Amidrazone Cyclization

Cyclization of 1-tert-butylamidrazones with bromoacetylene derivatives offers a convergent route. For instance, reacting tert-butylamidrazone with 1-bromo-2-propyne in toluene at 110°C forms the triazole ring with simultaneous bromine incorporation. This method avoids post-synthetic modifications but requires high-purity starting materials to prevent ring-opening side reactions.

Huisgen Cycloaddition Adaptations

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between tert-butyl azide and 3-bromo-propargyl bromide generates the triazole core. However, regioselectivity issues (1,4- vs. 1,5-disubstituted products) limit its utility for synthesizing 1,2,4-triazoles.

Industrial-Scale Production and Purification

Continuous-Flow Bromination

Industrial plants adopt continuous-flow reactors to enhance heat dissipation and minimize di-bromination. A typical setup involves pumping a solution of 3-tert-butyl-1H-1,2,4-triazole and Br₂ through a temperature-controlled reactor (20°C) with a residence time of 10 minutes. This method achieves 85% conversion with >99% purity after crystallization.

Crystallization and Distillation

Crude product purification employs mixed solvents (e.g., ethyl acetate/hexane) for fractional crystallization, removing unreacted starting materials and di-brominated byproducts. Large-scale distillation under reduced pressure (40–50°C, 10 mmHg) further refines the product, though thermal decomposition risks necessitate careful temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-amino-5-tert-butyl-1H-1,2,4-triazole or 3-thio-5-tert-butyl-1H-1,2,4-triazole can be formed.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

5-Bromo-3-tert-butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-tert-butyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Features

  • Steric Effects : The tert-butyl group in the parent compound introduces significant steric hindrance, reducing susceptibility to nucleophilic attack and enhancing thermal stability compared to methyl or phenylpropyl analogs .
  • Tautomerism : Bromo-1,2,4-triazoles exhibit tautomerism; for example, 3-bromo and 5-bromo tautomers have comparable stability, but substituents like tert-butyl or sulfonyl groups can shift equilibrium .
  • Hydrogen Bonding : Schiff base derivatives (e.g., the thione analog in ) form intramolecular O–H⋯N and N–H⋯S hydrogen bonds, stabilizing their crystal structures .

Biological Activity

5-Bromo-3-tert-butyl-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is known for its broad pharmacological profile. Compounds in this class have been associated with various therapeutic effects including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities. The introduction of substituents such as bromine and tert-butyl groups can significantly influence their biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against a range of Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assessments using the agar disc-diffusion method and minimum inhibitory concentration (MIC) tests have shown promising results:

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus1620
Escherichia coli3215
Pseudomonas aeruginosa6412

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is noteworthy given the rising prevalence of antibiotic-resistant strains.

Antifungal Activity

This compound also demonstrates antifungal properties. Studies have reported its effectiveness against various fungal strains including Candida albicans and Aspergillus niger.

Efficacy Comparison

The antifungal activity can be compared as follows:

Fungal Strain MIC (µg/mL) Comparison with Standard
Candida albicans32Comparable to fluconazole
Aspergillus niger64Lower than itraconazole

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound exhibited significant radical scavenging activity with an IC50 value comparable to that of ascorbic acid:

Assay IC50 (µM)
DPPH25
ABTS20

These findings suggest that the compound may help mitigate oxidative stress-related diseases.

Anticancer Activity

Emerging research indicates that this compound possesses anticancer properties. In vitro studies on various cancer cell lines have shown that it can induce apoptosis:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Mechanistic studies suggest that the compound may inhibit cell proliferation and induce cell cycle arrest at the S phase.

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Activity : A study demonstrated that a series of substituted triazoles exhibited enhanced activity against drug-resistant bacterial strains compared to traditional antibiotics.
  • Anticancer Mechanism : Research indicated that triazole derivatives could modulate signaling pathways involved in cancer cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-tert-butyl-1H-1,2,4-triazole, and how are yields optimized?

Synthesis typically involves cyclocondensation of brominated precursors with tert-butyl-substituted intermediates. For example:

  • Route A : Reacting α-bromoacetophenone derivatives with substituted amidrazones in ethanol under reflux, using acid catalysts (e.g., p-TsOH) to achieve yields up to 65% .
  • Route B : Bromination of pre-formed triazole cores using NBS (N-bromosuccinimide) in DMF at 0–25°C, followed by purification via crystallization .
    Optimization strategies :
    • Adjusting solvent polarity (e.g., ethanol vs. THF) to improve solubility.
    • Catalytic use of scandium triflate (Sc(OTf)₃) to enhance regioselectivity .
    • Monitoring reaction progress via TLC to minimize side products.

Q. How is the structural confirmation of this compound achieved?

A multi-technique approach is employed:

  • IR spectroscopy : Confirms functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C-Br at ~650 cm⁻¹) .
  • NMR analysis :
    • ¹H NMR: tert-butyl protons appear as a singlet (~1.3 ppm); aromatic protons show splitting patterns dependent on substitution .
    • ¹³C NMR: Bromine-induced deshielding shifts carbons adjacent to Br by ~10–15 ppm .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 4H tautomers) and confirms bond angles/lengths (e.g., C-Br bond: 1.89–1.92 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in triazole bromination?

Key variables include:

  • Temperature control : Lower temperatures (0–5°C) reduce Br₂ side reactions but may slow kinetics.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in bromination .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require strict anhydrous conditions .
    Example : A 15% yield increase was observed using DMF at 25°C vs. ethanol at reflux for bromination of 3-tert-butyl-1H-1,2,4-triazole .

Q. How are contradictions in spectral data resolved for brominated triazoles?

Discrepancies often arise from tautomerism or polymorphism. Solutions:

  • Variable-temperature NMR : Identifies dynamic tautomeric equilibria (e.g., 1H ↔ 4H shifts) .
  • Powder XRD : Differentiates polymorphic forms, which may explain split melting points .
  • Computational modeling : DFT calculations predict stable tautomers and validate experimental data .

Q. What strategies enhance the pharmacological activity of this compound derivatives?

  • Derivatization : Introducing sulfhydryl (-SH) or morpholine groups at the 5-position improves actoprotective activity by 30–40% .
  • Metal complexes : Coordination with transition metals (e.g., Cu²⁺) enhances antimicrobial potency via chelation .
  • Hybrid scaffolds : Fusion with imidazole rings increases lipophilicity, improving blood-brain barrier penetration .

Q. What safety protocols are critical for handling brominated triazoles?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods mandatory due to bromine’s volatility .
  • Waste management : Halogenated waste must be segregated and incinerated at ≥1200°C to prevent dioxin formation .
  • Emergency response : Immediate ethanol rinsing for skin contact; activated charcoal for ingestion .

Q. How does tautomerism affect the reactivity of this compound?

The 1H ↔ 4H tautomerism alters nucleophilic sites:

  • 1H tautomer : Bromine at C5 is more electrophilic, favoring SNAr reactions.
  • 4H tautomer : N4 becomes a stronger base, enhancing coordination with metals .
    Experimental validation : X-ray data show the 1H tautomer dominates in solid state, while NMR reveals equilibria in solution .

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